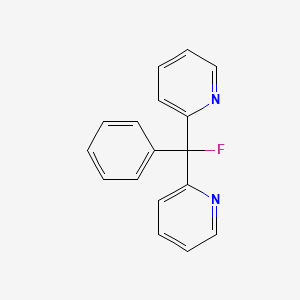

2,2'-(Fluoro(phenyl)methylene)dipyridine

Description

2,2'-(Fluoro(phenyl)methylene)dipyridine is a pyridine-based compound featuring a central fluoro(phenyl)methylene bridge linking two pyridine rings. The fluorine atom on the phenyl group and the methylene bridge likely confer unique electronic and steric characteristics, influencing reactivity, coordination chemistry, and applications in pharmaceuticals or materials science.

Properties

Molecular Formula |

C17H13FN2 |

|---|---|

Molecular Weight |

264.30 g/mol |

IUPAC Name |

2-(fluoro-phenyl-pyridin-2-ylmethyl)pyridine |

InChI |

InChI=1S/C17H13FN2/c18-17(14-8-2-1-3-9-14,15-10-4-6-12-19-15)16-11-5-7-13-20-16/h1-13H |

InChI Key |

LTPQBGVWVNMROI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)(C3=CC=CC=N3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Fluoro(phenyl)methylene)dipyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the fluoro(phenyl)methylene group.

Industrial Production Methods: Industrial production of fluorinated pyridines, including 2,2’-(Fluoro(phenyl)methylene)dipyridine, often relies on large-scale fluorination processes using reagents like aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the desired fluorinated products.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Fluoro(phenyl)methylene)dipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro(phenyl)methylene dipyridine oxides, while reduction can produce fluoro(phenyl)methylene dipyridine hydrides.

Scientific Research Applications

2,2’-(Fluoro(phenyl)methylene)dipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Fluoro(phenyl)methylene)dipyridine involves its interaction with specific molecular targets and pathways. The presence of the fluoro group enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Halogen-Substituted Dipyridine Derivatives

Halogen substituents significantly alter physical and chemical properties. Key comparisons include:

- Chloro-substituted compounds exhibit higher antioxidant activity than fluoro analogs, likely due to differences in electron-withdrawing effects and radical scavenging efficiency .

Substituent Position and Electronic Effects

The position of substituents on aromatic rings critically affects chemical behavior:

- In AT2R antagonists, para-fluoro substitution on a phenyl ring reduced binding affinity by 3-fold compared to ortho- or meta-fluoro analogs, suggesting steric or electronic disruptions .

- Methoxy groups (electron-donating) decreased affinity more than trifluoromethoxy (electron-withdrawing) in similar compounds, highlighting the role of substituent electronics .

Bridging Group Variations

The methylene bridge in the target compound contrasts with other linkers:

- Dipyridylmethane Ethers (A1–A4) : Ether or propargyl bridges (e.g., allyloxy, benzhydryloxy) in influence solubility and coordination flexibility. For example, A3’s benzhydryloxy group may enhance steric hindrance in metal complexes.

- Phosphinine-Based Derivatives : 2-(2'-pyridyl)-4,6-diphenylphosphinine derivatives () exhibit distinct coordination modes with transition metals due to phosphorus’s lone pair, unlike the all-carbon backbone of the target compound.

Physicochemical and Spectroscopic Comparisons

provides data for chloro- and nitro-substituted pyridine derivatives, offering benchmarks for physical properties:

- Melting Points : Chloro-substituted analogs melt at 268–287°C, while nitro derivatives show similar ranges. Fluorine’s smaller size may lower melting points due to reduced molecular symmetry .

- Spectroscopy : ¹H NMR chemical shifts for aromatic protons in dipyridine derivatives typically fall between δ 6.5–8.5 ppm, with fluorine causing deshielding effects in adjacent protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.